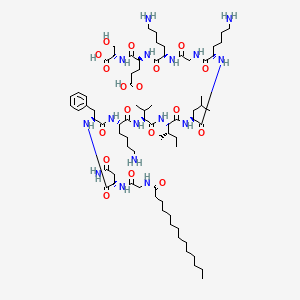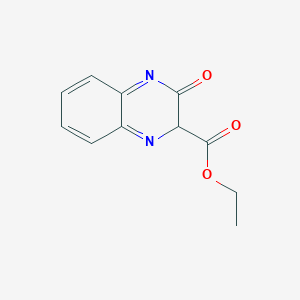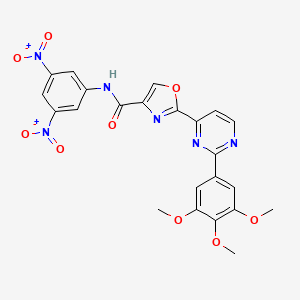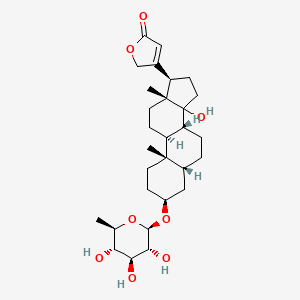
7-amino-4-methyl-4aH-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-4-methyl-4aH-quinolin-2-one: is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The compound’s structure consists of a quinoline core with an amino group at the 7th position and a methyl group at the 4th position, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 7-amino-4-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions can yield the desired quinolinone . Another method involves the reduction of 4-methyl-2-nitroaniline followed by cyclization with formic acid .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
7-amino-4-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 7-amino-4-methyl-4aH-quinolin-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology:
The compound exhibits significant biological activities, including antifungal and anticancer properties. It has been studied for its potential to inhibit the growth of various fungal strains and cancer cell lines .
Medicine:
In medicine, this compound is explored for its therapeutic potential in treating diseases such as cancer, heart failure, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry:
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable intermediate in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of 7-amino-4-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects . In cancer cells, the compound may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
7-amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and exhibits similar biological activities, including inhibition of carbonic anhydrases.
4-hydroxy-2-quinolinone: Another related compound with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness:
7-amino-4-methyl-4aH-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. The presence of the amino group at the 7th position and the methyl group at the 4th position allows for diverse functionalization and enhances its potential as a versatile scaffold in drug development .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
7-amino-4-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5,8H,11H2,1H3 |
Clé InChI |
YJXJTDSHCUHPNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N=C2C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)


![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)

![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)

